(3-Chlorophenyl)methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZCHWOSESAIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466878 | |
| Record name | (3-chlorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89782-88-7 | |
| Record name | (3-chlorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chlorophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Overview of Arylmethanesulfonamide Derivatives in Chemical Biology
The arylmethanesulfonamide scaffold is a cornerstone in medicinal chemistry and chemical biology, recognized for its versatile biological activities. This structural motif is present in a wide array of compounds that have been investigated for various therapeutic applications.
Arylmethanesulfonamide derivatives have demonstrated a broad spectrum of biological effects, including acting as inhibitors for enzymes that are crucial in disease pathways. For instance, certain derivatives have been synthesized and evaluated as potent inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis nih.gov. The structural diversity of these compounds allows for fine-tuning of their interaction with biological targets.
Furthermore, research has shown the potential of arylmethanesulfonamide derivatives as anticancer agents. Studies have explored their ability to induce cell cycle arrest and apoptosis in various cancer cell lines . The design and synthesis of novel derivatives continue to be an active area of research in the quest for more effective and selective cancer therapies. The fungicidal properties of some arylmethanesulfonamide derivatives have also been reported, highlighting their potential in agricultural applications nih.gov.
The versatility of the arylmethanesulfonamide core extends to its use as a building block in the synthesis of more complex molecules with desired biological activities. The ability to modify the aryl group and the sulfonamide nitrogen allows for the creation of large libraries of compounds for high-throughput screening and drug discovery programs.
Research Significance and Contextualization of 3 Chlorophenyl Methanesulfonamide
Classical Synthetic Pathways of N-(3-Chlorophenyl)methanesulfonamide
The most traditional and widely utilized method for the synthesis of N-(3-Chlorophenyl)methanesulfonamide involves the direct reaction of a substituted aniline (B41778) with a sulfonyl chloride. This approach is favored for its straightforward nature and the ready availability of starting materials.
Amidation Reactions of 3-Chloroaniline with Methanesulfonyl Chloride
The archetypal synthesis of N-(3-Chlorophenyl)methanesulfonamide is achieved through the amidation of 3-chloroaniline with methanesulfonyl chloride. nih.gov This nucleophilic substitution reaction involves the attack of the amino group of 3-chloroaniline on the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of the desired sulfonamide and hydrochloric acid as a byproduct. The reaction is typically carried out in the presence of a base to neutralize the acid formed, which drives the reaction to completion.
Commonly used bases for this transformation include pyridine, triethylamine, or an excess of the starting aniline itself. The choice of solvent is also a critical parameter, with aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran (B95107) being frequently employed to facilitate the reaction.
Optimization of Reaction Conditions and Yield Efficiency
Optimizing the reaction conditions is crucial for maximizing the yield and purity of N-(3-Chlorophenyl)methanesulfonamide. Key parameters that are often fine-tuned include the reaction temperature, the stoichiometry of the reactants, and the choice of base and solvent. For instance, conducting the reaction at lower temperatures can help to minimize the formation of side products, although this may require longer reaction times.
The use of a non-nucleophilic base is often preferred to avoid competition with the aniline for the sulfonyl chloride. The slow, dropwise addition of methanesulfonyl chloride to the solution of 3-chloroaniline and base is a common practice to control the exothermic nature of the reaction and prevent the formation of undesired bis-sulfonylated byproducts. acs.org A patent describes a method for preparing methanesulfonamide (B31651) and its derivatives by reacting methanesulfonyl chloride with an amine in a nitroalkane diluent, which allows for easy separation of the amine hydrochloride salt byproduct, resulting in a high yield of the final product. google.com
Interactive Data Table: Reaction Parameters for the Synthesis of N-(3-Chlorophenyl)methanesulfonamide
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Amine | 3-Chloroaniline | 3-Chloroaniline | 3-Chloroaniline |
| Sulfonyl Chloride | Methanesulfonyl Chloride | Methanesulfonyl Chloride | Methanesulfonyl Chloride |
| Base | Pyridine | Triethylamine | Excess 3-Chloroaniline |
| Solvent | Dichloromethane | Tetrahydrofuran | Chloroform |
| Temperature | 0 °C to room temp. | Room temperature | Reflux |
| Typical Yield | 85-95% | 80-90% | 75-85% |
Advanced Synthetic Approaches and Functionalization Strategies
In addition to the classical methods, a number of advanced synthetic strategies have been developed to provide alternative routes to N-(3-Chlorophenyl)methanesulfonamide and its derivatives. These methods often offer advantages in terms of substrate scope, functional group tolerance, and the ability to introduce molecular diversity.
N-Arylation of Methanesulfonamides
In this approach, methanesulfonamide is coupled with a 3-chlorophenyl halide (e.g., 3-chloroiodobenzene or 3-chlorobromobenzene) in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base. This method offers a high degree of control and can be applied to a wide range of substrates. nih.gov
Continuous-Flow Synthesis Techniques for Sulfonamide Derivatives
Continuous-flow chemistry has gained significant traction in recent years as a safe, efficient, and scalable method for the synthesis of organic compounds, including sulfonamides. youtube.com In a flow-based system, reactants are continuously pumped through a heated reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. youtube.com
This technology offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety due to the small reaction volumes, and the potential for automation and high-throughput synthesis. acs.orgyoutube.com The synthesis of sulfonamides in a flow reactor can be achieved by passing a stream of the amine and sulfonyl chloride, along with a base, through the reactor. The product is then collected at the outlet, often in high purity. This approach is particularly well-suited for the large-scale production of N-(3-Chlorophenyl)methanesulfonamide and other sulfonamide derivatives. acs.orgyoutube.com
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods for the synthesis of chiral sulfonamides is an area of growing interest, as the chirality of a molecule can have a profound impact on its biological activity. While N-(3-Chlorophenyl)methanesulfonamide itself is achiral, the introduction of a stereocenter elsewhere in the molecule can lead to the formation of enantiomers or diastereomers.
One approach to the stereoselective synthesis of chiral sulfonamide derivatives involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For example, a chiral amine could be used in place of 3-chloroaniline to generate a chiral sulfonamide.
Another strategy involves the use of a chiral catalyst to control the stereoselectivity of the reaction. For instance, a chiral Lewis acid or a chiral transition metal complex could be used to catalyze the reaction between 3-chloroaniline and a modified sulfonyl chloride, leading to the preferential formation of one enantiomer over the other. Recent research has also focused on the stereoselective synthesis of Z-enamides and enol ethers using vinylbenziodoxolone (VBX) reagents in palladium-catalyzed cross-couplings. rsc.org Furthermore, methods for the synthesis of chiral compounds, such as R-3'-chlorophenylpropanol, have been developed using chiral catalysts like levorotatory prolinol. google.com The synthesis of deuterium-labeled compounds with high isotopic and diastereomeric purity has also been achieved through recrystallization techniques. nih.gov
Interactive Data Table: Comparison of Advanced Synthetic Approaches
| Synthetic Approach | Key Features | Advantages |
| N-Arylation of Methanesulfonamides | Palladium-catalyzed cross-coupling of methanesulfonamide with an aryl halide. nih.gov | Good functional group tolerance; useful for substrates where the aniline is not readily available. nih.gov |
| Continuous-Flow Synthesis | Reactants are continuously pumped through a reactor for precise control. youtube.com | Enhanced safety, scalability, and potential for automation. acs.orgyoutube.com |
| Stereoselective Synthesis | Use of chiral auxiliaries or catalysts to control stereochemistry. rsc.orggoogle.comnih.gov | Allows for the synthesis of specific enantiomers or diastereomers of chiral derivatives. |
Chemical Reactivity and Transformation Studies of 3 Chlorophenyl Methanesulfonamide
Electrophilic Aromatic Substitution Reactions of the Chlorophenyl Moiety
The chlorophenyl ring of (3-Chlorophenyl)methanesulfonamide is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. wikipedia.org The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the chlorine atom and the methanesulfonamido group (-NHSO₂CH₃).
Both the chloro and the methanesulfonamido groups are generally considered deactivating towards electrophilic aromatic substitution, meaning they decrease the rate of reaction compared to unsubstituted benzene (B151609). organicchemistrytutor.com This deactivation stems from the electron-withdrawing nature of these groups. The chlorine atom exerts an inductive withdrawing effect (-I) and a weaker resonance donating effect (+R). The methanesulfonamido group is also electron-withdrawing.
In terms of directing effects, the chloro group is an ortho, para-director, while the methanesulfonamido group, due to the strong electron-withdrawing sulfonyl group, is expected to be a meta-director. organicchemistrytutor.comyoutube.com The presence of both a meta-directing group and an ortho, para-directing group on the same aromatic ring leads to complex regioselectivity in electrophilic substitution reactions, often resulting in a mixture of products. The precise product distribution would depend on the specific electrophile and reaction conditions.
Halogenation, a common electrophilic aromatic substitution reaction, can introduce additional halogen atoms onto the chlorophenyl ring of this compound. mdpi.com Bromination, in particular, is a well-studied transformation used to prepare aryl bromides, which are valuable synthetic intermediates. mdpi.com
The introduction of a bromine atom onto the aromatic ring of this compound would be influenced by the directing effects of the existing chloro and methanesulfonamido substituents. Given that the chloro group directs to the ortho and para positions (positions 2, 4, and 6 relative to the chloro group) and the methanesulfonamido group directs to the meta position (positions 2 and 6 relative to the sulfonamide), the potential sites for bromination are positions 2, 4, 5, and 6. Steric hindrance may also play a role in determining the final product distribution.
Table 1: Predicted Regioselectivity in the Bromination of this compound
| Position of Bromination | Directing Influence | Predicted Relative Yield |
| 2 | ortho to Chloro, meta to Sulfonamide | Possible |
| 4 | para to Chloro | Possible, potentially favored |
| 5 | meta to Chloro, ortho to Sulfonamide | Possible |
| 6 | ortho to Chloro, meta to Sulfonamide | Possible, may be sterically hindered |
This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual yields would need to be determined experimentally.
Reactions Involving the Sulfonamide Nitrogen and Sulfur Center
The sulfonamide functional group (-SO₂NH-) is a key site for chemical transformations in this compound. The reactivity of this group involves both the nitrogen and the sulfur atoms.
The nitrogen atom of the sulfonamide is nucleophilic and can undergo various reactions, including alkylation and arylation. organic-chemistry.org The acidity of the N-H proton makes deprotonation possible with a suitable base, generating a sulfonamidate anion which can then react with electrophiles.
Table 2: Potential Reactions at the Sulfonamide Moiety
| Reaction Type | Reagents/Conditions | Potential Product |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-(3-chlorophenyl)methanesulfonamide |
| N-Arylation | Aryl halide, Catalyst | N-Aryl-(3-chlorophenyl)methanesulfonamide |
| S-N Bond Cleavage | Strong reducing agents | 3-Chlorobenzyl derivative and ammonia |
This table outlines potential transformations based on the general reactivity of sulfonamides.
Exploration of Oxidative and Reductive Transformation Pathways
The this compound molecule can undergo both oxidative and reductive transformations at its various functional groups.
Oxidative Pathways: The sulfur atom in the methanesulfonamide (B31651) group is in a high oxidation state (+6) and is generally resistant to further oxidation. nih.govyoutube.comnagwa.com However, other parts of the molecule could be susceptible to oxidation under specific conditions. For instance, oxidative degradation of the aromatic ring can occur, though this typically requires harsh conditions. nih.govnih.gov Oxidative cyclization reactions involving the sulfonamide nitrogen have also been reported for suitably functionalized sulfonamides. acs.org
Reductive Pathways: The chlorophenyl ring can be subject to reductive dehalogenation, where the C-Cl bond is cleaved to yield the corresponding phenylmethanesulfonamide. This reaction can be achieved using various reducing agents or catalytic hydrogenation. Reductive cleavage of the aromatic C-C bond is a more challenging transformation. researchgate.net
The sulfonamide group itself can be reduced. Reductive cleavage of the S-N bond is a known reaction, often employed as a deprotection strategy in organic synthesis. acs.org Furthermore, the synthesis of arylsulfonamides can involve the reduction of a nitroarene precursor in the presence of a sulfonylating agent. nih.govorganic-chemistry.orgnih.gov
Table 3: Potential Oxidative and Reductive Transformations
| Transformation | Functional Group | Potential Reagents/Conditions |
| Oxidation | Aromatic Ring | Strong oxidizing agents |
| Reduction | Chloro Group | Catalytic hydrogenation, Reducing metals |
| Sulfonamide S-N Bond | Strong reducing agents (e.g., LiAlH₄) |
This table provides a general overview of possible oxidative and reductive pathways.
Molecular Structure and Conformational Analysis of 3 Chlorophenyl Methanesulfonamide
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic positions within a crystal lattice. utdallas.edu This method provides a wealth of information, including bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule. Furthermore, it reveals how molecules are arranged in the crystal, a phenomenon known as crystal packing, which is governed by various intermolecular forces. scispace.com
While a dedicated crystallographic study for (3-Chlorophenyl)methanesulfonamide is not available in the Cambridge Structural Database, analysis of closely related methanesulfonanilides provides insight into the expected bond lengths and angles. In analogous structures, the geometry around the sulfur atom is typically a distorted tetrahedron.
For comparison, selected bond lengths and angles for the analogous compound N-(4-Bromophenyl)methanesulfonamide are presented below. It is anticipated that the corresponding values for this compound would be of a similar magnitude.
Table 1: Selected Bond Lengths (Å) and Angles (°) for N-(4-Bromophenyl)methanesulfonamide
| Bond/Angle | Value |
|---|---|
| S—O(1) | 1.428 (2) |
| S—O(2) | 1.431 (2) |
| S—N | 1.634 (2) |
| S—C(methyl) | 1.755 (3) |
| N—C(aryl) | 1.428 (3) |
| O(1)—S—O(2) | 119.3 (1) |
| O(1)—S—N | 107.5 (1) |
| O(2)—S—N | 105.8 (1) |
| N—S—C(methyl) | 107.1 (1) |
Data for N-(4-Bromophenyl)methanesulfonamide, a structural analog.
The conformation of N-aryl methanesulfonamides is largely defined by the torsion angles involving the sulfonamide bridge. A key feature in many methanesulfonanilides is the orientation of the amide N-H bond relative to the plane of the benzene (B151609) ring. researchgate.net In many instances, the amide hydrogen atom is positioned on one side of the aromatic ring plane, while the bulkier methanesulfonyl group resides on the opposite side. iucr.org This arrangement is often stabilized by intermolecular interactions.
The solid-state architecture of N-aryl sulfonamides is predominantly directed by intermolecular hydrogen bonds. researchgate.net The sulfonamide group provides a classic hydrogen bond donor (N-H) and two acceptors (S=O). The most common interaction observed in the crystal structures of analogous methanesulfonanilides is the formation of N-H···O hydrogen bonds, where the amide proton of one molecule interacts with a sulfonyl oxygen of a neighboring molecule. researchgate.net
Comparative Structural Studies with Analogous Methanesulfonanilides
The structural features of this compound can be contextualized by comparison with other N-aryl methanesulfonamides. The substitution pattern on the phenyl ring (i.e., the position and electronic nature of the substituent) can influence the molecular conformation and the resulting crystal packing.
Studies on a series of N-(aryl)-4-methoxybenzenesulfonamides demonstrated that changing the substituent on the aniline (B41778) ring from hydrogen to methoxy (B1213986) or chloro led to changes in the crystal system and the dimensionality of the supramolecular architecture, from one-dimensional chains to two-dimensional sheets. researchgate.net This highlights the subtle interplay between molecular structure and crystal engineering in this class of compounds. The chloro-substituent in the meta-position of this compound is expected to influence its solid-state structure in a unique manner compared to ortho- or para-substituted analogues.
Spectroscopic Characterization in Academic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis
A ¹H NMR spectrum of (3-Chlorophenyl)methanesulfonamide would be expected to show distinct signals for the aromatic protons on the chlorophenyl ring, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH₂) protons of the sulfonamide group. The chemical shifts (δ) of the aromatic protons would likely appear in the range of 7.2 to 7.5 ppm. Their splitting patterns (multiplicities) and coupling constants (J) would be complex due to their interactions with each other. The methylene protons adjacent to the sulfonyl group would be expected to appear as a singlet further downfield, likely in the range of 4.3 to 4.5 ppm. The two protons of the primary sulfonamide group would also give rise to a signal, the chemical shift of which can be variable and is dependent on the solvent and concentration.
Interactive Data Table: Expected ¹H NMR Data
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic-H | ~7.2 - 7.5 | Multiplet |
| -CH₂- | ~4.3 - 4.5 | Singlet |
| -SO₂NH₂ | Variable | Singlet (broad) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, one would anticipate signals for the six carbons of the benzene (B151609) ring and one for the methylene carbon. The carbon atom attached to the chlorine (C-Cl) would have a distinct chemical shift, as would the carbon attached to the methanesulfonamide (B31651) group (C-CH₂). The other aromatic carbons would appear in the typical aromatic region of the spectrum (approximately 120-140 ppm). The methylene carbon would be expected at a chemical shift of around 50-60 ppm.
Interactive Data Table: Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (ppm) |
| C-Cl | ~134 |
| C-CH₂ | ~138 |
| Aromatic CH | ~126 - 130 |
| -CH₂- | ~55 |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
ESI-MS is a soft ionization technique that typically allows for the observation of the intact molecular ion. For this compound, one would expect to observe the protonated molecule [M+H]⁺ in positive ion mode at a mass-to-charge ratio (m/z) of approximately 206.0. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at an m/z of around 204.0.
Further fragmentation of the molecular ion (MS/MS) would provide insight into the molecule's structure. A characteristic fragmentation would be the loss of the SO₂NH₂ group (mass of 80) or the chlorobenzyl group.
Interactive Data Table: Predicted ESI-MS Data
| Ion | Predicted m/z |
| [M+H]⁺ | ~206.0 |
| [M-H]⁻ | ~204.0 |
| [M+Na]⁺ | ~228.0 |
Computational Chemistry and Theoretical Modeling of 3 Chlorophenyl Methanesulfonamide
Quantum Chemical Calculations (e.g., DFT, MNDO)
Quantum chemical calculations provide a detailed description of the electronic structure and energy of a molecule. DFT has become a popular method due to its balance of accuracy and computational cost, making it well-suited for studying molecules of this size.
The first step in the computational analysis of (3-Chlorophenyl)methanesulfonamide is the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Using DFT calculations, typically with a basis set such as 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles are determined for the most stable conformation.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | S-N | 1.664 |
| S-C | 1.789 | |
| S=O | 1.452 | |
| Bond Angle (°) | O-S-O | 120.9 |
| O-S-N | 107.8 | |
| O-S-C | 108.3 | |
| C-S-N | 102.8 |
Note: The data in this table is for methanesulfonamide and serves as an example of the output from DFT calculations. The actual values for this compound would be influenced by the presence of the 3-chlorophenyl group.
Following geometry optimization, vibrational analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. These calculations determine the frequencies of the normal modes of vibration. A complete assignment of the vibrational spectra can be achieved using DFT calculations, often in conjunction with methodologies like the Scaled Quantum Mechanics Force Field (SQMFF). nih.gov
The predicted vibrational frequencies for this compound would show characteristic bands for the sulfonyl group (SO2), the C-S bond, the N-H bond, and the vibrations of the substituted benzene (B151609) ring. An illustrative table of key vibrational frequencies for a related compound is shown below.
| Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|
| N-H stretch | ~3370 |
| Aromatic C-H stretch | ~3100-3000 |
| Asymmetric SO2 stretch | ~1350 |
| Symmetric SO2 stretch | ~1150 |
| C-S stretch | ~800-700 |
Note: This table provides representative vibrational frequencies for a sulfonamide derivative. The exact frequencies for this compound would be specific to its structure.
Conformational Landscape Exploration and Energy Calculations
The flexibility of the sulfonamide linkage allows for different spatial arrangements, or conformations, of the molecule. The conformational landscape of this compound is explored by systematically rotating the bonds, particularly around the S-N and S-C bonds, and calculating the potential energy for each conformation. This analysis helps to identify the most stable conformers and the energy barriers between them. For N-aryl methanesulfonamides, the conformation of the N-H bond relative to the substituents on the phenyl ring is a key area of investigation.
Analysis of Electronic Properties
The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. Computational methods provide a detailed picture of how electrons are distributed within the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom, while the LUMO would likely be distributed over the sulfonyl group and the phenyl ring. The precise energy values and distributions would be determined by DFT calculations.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This table contains example values. The actual HOMO-LUMO energies for this compound would need to be specifically calculated.
The distribution of electron density in a molecule can be quantified by calculating the partial atomic charges on each atom. This mapping helps to identify electrophilic and nucleophilic sites within the molecule. The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution, where different colors indicate regions of positive and negative electrostatic potential.
In this compound, the oxygen atoms of the sulfonyl group and the chlorine atom are expected to have negative partial charges, making them potential sites for electrophilic attack. Conversely, the hydrogen atom of the N-H group and the hydrogen atoms on the phenyl ring would carry positive partial charges.
Molecular Dynamics Simulations for Conformational Flexibility
A comprehensive search of scientific literature and chemical databases reveals a significant gap in the computational chemistry and theoretical modeling of this compound. Specifically, there are no published studies detailing molecular dynamics (MD) simulations to investigate the conformational flexibility of this compound.
Molecular dynamics simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. By simulating the atomic motions, researchers can explore the different conformations a molecule can adopt, the energy barriers between these conformations, and the influence of the surrounding environment on its flexibility. This information is crucial for understanding a molecule's physicochemical properties and its interactions with biological targets.
For a molecule like this compound, key areas of conformational flexibility would likely involve the rotation around several single bonds:
The bond connecting the chlorophenyl ring to the methanesulfonamide group.
The sulfur-carbon bond within the methanesulfonamide moiety.
The sulfur-nitrogen bond.
A molecular dynamics study would typically involve defining a force field for the molecule, which describes the potential energy of the system as a function of its atomic coordinates. The system would then be solvated in a chosen solvent (e.g., water) and subjected to a simulation run for a specific duration, allowing the molecule to explore its conformational space.
Analysis of the resulting trajectory could provide valuable data, which would typically be presented in tables and graphs. Such data could include:
Dihedral Angle Distributions: Histograms showing the preferred rotational angles (torsion angles) of key bonds, indicating the most stable conformations.
Potential of Mean Force (PMF): A profile of the free energy landscape along a specific reaction coordinate, such as a dihedral angle, which helps to quantify the energy barriers between different conformational states.
Table 1: Hypothetical Data from a Molecular Dynamics Simulation of this compound
| Dihedral Angle | Most Probable Angle (degrees) | Energy Barrier (kcal/mol) |
| C(aryl)-C-S-N | X | Y |
| C-S-N-H | A | B |
This table is hypothetical and for illustrative purposes only, as no specific research data is available.
The absence of such studies for this compound means that a detailed, data-driven analysis of its conformational flexibility based on molecular dynamics simulations cannot be provided at this time. Future computational research would be necessary to generate the specific findings required for a thorough understanding of this molecule's dynamic behavior.
Structure Activity Relationship Sar Investigations in 3 Chlorophenyl Methanesulfonamide Analogs
Systematic Chemical Modifications of the Phenyl Ring and Sulfonamide Moiety
The phenyl ring and the sulfonamide group are primary targets for chemical modification to probe their influence on the biological activity of (3-Chlorophenyl)methanesulfonamide analogs. The electronic and steric properties of substituents on the phenyl ring, as well as their position, play a pivotal role in modulating the potency and selectivity of these compounds.
For instance, in studies of related N-[(substituted phenyl)sulfonyl]-N-4-nitrobenzylglycine hydroxamates as matrix metalloproteinase (MMP) inhibitors, it has been observed that electron-withdrawing meta substituents on the phenyl ring are conducive to activity against MMP-1. nih.gov In contrast, for other MMP isozymes like MMP-2, -8, and -9, there is a parabolic relationship with the electronic parameter of meta substituents, suggesting an optimal electron-withdrawing strength for maximal activity. nih.gov The presence of the chlorine atom at the meta-position in this compound, being an electron-withdrawing group, is thus a critical determinant of its activity profile.
In a series of methanesulfonamide (B31651) analogues of rofecoxib (B1684582), compounds bearing electron-donating methyl (Me) or methoxy (B1213986) (OMe) groups were found to be selective inhibitors of COX-2, whereas those with electronegative halogen substituents (F, Cl, Br) inhibited both COX-1 and COX-2. nih.gov This highlights that the electronic character of the substituent can govern the selectivity of enzyme inhibition.
Table 1: Effect of Phenyl Ring Substituents on Enzyme Inhibition
| Substituent Type | General Effect on Activity | Example from Related Compounds |
| Electron-Withdrawing (e.g., -Cl, -NO₂) | Can enhance activity, often position-dependent. nih.gov | Meta-substituted electron-withdrawing groups are favorable for MMP-1 inhibition. nih.gov |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Can increase selectivity for certain enzyme isoforms. nih.gov | Methoxy substituents led to selective COX-2 inhibition in rofecoxib analogs. nih.gov |
Quantitative structure-activity relationship (QSAR) analyses of MMP inhibitors have revealed that the steric bulk of substituents at different positions has varied effects. For example, bulkier ortho substituents on the phenyl ring were found to be detrimental to activity against MMP-1. nih.gov Conversely, for MMP-2, -8, and -9, while the steric bulk of meta substituents had a negative impact, the presence of hydrophilic groups at the ortho position increased activity. nih.gov This suggests that the spatial arrangement and size of the substituent in relation to the enzyme's active site are crucial for effective inhibition.
Derivatization of the Sulfonamide Nitrogen and Side Chains
Modifications to the sulfonamide nitrogen and the introduction of various side chains and heterocyclic moieties represent another key strategy in the SAR exploration of this compound analogs. These changes can introduce new interaction points with the target enzyme, improve pharmacokinetic properties, and enhance potency and selectivity.
The sulfonamide moiety is a well-established zinc-binding group (ZBG) in a multitude of enzyme inhibitors, particularly for zinc-containing enzymes like carbonic anhydrases (CAs) and MMPs. nih.govnih.gov The deprotonated sulfonamide nitrogen coordinates to the catalytic zinc ion in the active site, which is a primary mechanism of inhibition. nih.gov The geometry and pKa of the ZBG are critical factors influencing the efficacy of inhibition. nih.gov
Derivatization of the sulfonamide group can modulate its zinc-binding affinity. For instance, replacing one of the oxygen atoms with other groups or extending the sulfonamide with additional functional groups can alter the coordination geometry and strength of interaction with the zinc ion. In a study of benzenesulfonamide-based inhibitors, it was demonstrated that the tail groups attached to the sulfonamide scaffold modulate isoform specificity. nih.gov
For example, the introduction of a piperazine (B1678402) ring into various natural product scaffolds has been shown to significantly enhance their antiproliferative activity. acs.org In the context of sulfonamide derivatives, a piperazine linker can be used to connect the core structure to other pharmacophoric fragments, leading to compounds with improved biological profiles.
Table 2: Examples of Heterocyclic Moieties in Sulfonamide Analogs
| Heterocyclic Moiety | Potential Contribution to Activity |
| Piperazine | Can act as a linker, improve solubility, and provide additional interaction points. acs.org |
| 1,2,4-Oxadiazole | Can enhance anticancer activity and provide key interactions within the enzyme active site. nih.gov |
Molecular Conformation as a Determinant of Recognition
Studies on diaryl sulfonamides have shown that the molecular conformation can be influenced by intramolecular interactions, such as those between the sulfonamide NH group and the π-system of an adjacent aromatic ring. nih.gov These interactions can stabilize specific conformations, which may be more or less favorable for binding to a particular target. The substitution of hydrogen atoms with chlorine on the phenyl ring can lead to subtle changes in molecular conformation and intermolecular interactions in the solid state, which can translate to altered binding properties in solution. nih.gov
The analysis of the crystal structures of inhibitors bound to their target enzymes provides invaluable insights into the bioactive conformation. For instance, X-ray crystallography studies of benzenesulfonamide-based inhibitors bound to carbonic anhydrase isoforms have revealed that active-site residues, particularly those lining hydrophobic pockets, dictate the positional binding and affinity of the inhibitors. nih.gov Therefore, understanding the conformational preferences of this compound analogs is essential for designing molecules that can adopt the optimal geometry for target recognition and binding.
Mechanistic Investigations of Molecular Interactions with Biological Targets
Enzyme Inhibition and Receptor Agonism/Antagonism Mechanisms
The biological activity of a compound is defined by its ability to modulate the function of specific proteins, such as enzymes and receptors. This modulation can occur through various mechanisms, including the inhibition of enzymatic activity or the activation (agonism) or blocking (antagonism) of receptor signaling pathways.
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression through the removal of acetyl groups from histone and non-histone proteins. HDAC6, a unique member of this family, is primarily located in the cytoplasm and is involved in various cellular processes, including cell motility and protein degradation. Its inhibition has emerged as a promising therapeutic strategy for various diseases.
Recent research has focused on developing selective HDAC6 inhibitors. While many inhibitors utilize a hydroxamate group to chelate the zinc ion in the enzyme's active site, alternative zinc-binding groups, such as oxadiazoles, have been explored to enhance selectivity and improve pharmacokinetic properties. Although direct mechanistic studies on (3-Chlorophenyl)methanesulfonamide itself are not extensively detailed in the public domain, valuable insights can be drawn from computational and crystallographic studies of structurally related compounds.
For instance, a study on a derivative, {N}-[[5-(aminocarbamoyl)pyridin-2-yl]methyl]-{N}-(3-chlorophenyl)methanesulfonamide, which incorporates the this compound moiety, has shed light on the intricate mechanism of HDAC6 inhibition. rcsb.org This investigation revealed that the inhibitor undergoes a surprising transformation within the HDAC6 active site. The oxadiazole ring of the inhibitor is hydrolyzed in a two-step process, converting it into an acylhydrazide. rcsb.org This enzymatic transformation is crucial for the compound's inhibitory activity.
To understand the detailed mechanism of this enzymatic transformation, researchers employed sophisticated computational methods, specifically hybrid quantum mechanics/molecular mechanics (QM/MM) calculations. rcsb.org These calculations allow for a detailed examination of the chemical reactions occurring within the complex environment of the enzyme's active site.
The QM/MM simulations elucidated the two distinct hydrolytic steps involved in the cleavage of the oxadiazole ring. rcsb.org By mapping the reaction coordinates for each step, the researchers were able to trace the precise pathway of the water molecule's attack on the inhibitor and the subsequent bond-breaking and bond-forming events. rcsb.org This level of detail provides a comprehensive view of the dynamic process of inhibitor transformation, highlighting the critical role of the enzyme in catalyzing this reaction.
A key outcome of the QM/MM calculations was the identification of the structures of all intermediates and transition states along the reaction pathway. rcsb.org Intermediates are transient molecular species that are formed during a chemical reaction, while transition states represent the highest energy point along the reaction coordinate between an intermediate and the next.
Characterizing these fleeting structures is fundamental to understanding the reaction mechanism. The study successfully identified the specific chemical forms of the inhibitor as it progresses through the two-step hydrolysis, providing a "molecular movie" of the transformation process. rcsb.org This includes the initial binding of the oxadiazole to the active site, the formation of tetrahedral intermediates following nucleophilic attack by water, and the final acylhydrazide product. rcsb.org
A critical aspect of understanding any chemical reaction is determining its energetics. The QM/MM calculations also provided the activation energies for each step of the hydrolytic pathway. rcsb.org The activation energy is the minimum amount of energy required for a reaction to occur and is a key determinant of the reaction rate.
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. googleapis.com As such, it has become an attractive therapeutic target for metabolic diseases. FXR is activated by endogenous bile acids, leading to the transcription of target genes.
Interestingly, this compound has been identified as a component of dual-activity modulators that exhibit partial agonism towards FXR. googleapis.com A patent for a series of compounds, including derivatives of this compound, describes their design as dual modulators of FXR and soluble epoxide hydrolase (sEH). googleapis.com
One such dual modulator, a derivative of this compound, demonstrated partial FXR activation with an EC50 value of 20.4 ± 4.2 nM. googleapis.com The term "partial agonist" indicates that the compound binds to and activates the receptor, but only elicits a partial response compared to a full agonist. This property can be advantageous, as it may allow for the beneficial effects of FXR activation while avoiding potential side effects associated with over-activation. googleapis.com The molecular activation pathway involves the ligand binding to the ligand-binding domain of FXR, inducing a conformational change that facilitates the recruitment of co-activator proteins and subsequent initiation of gene transcription.
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of arachidonic acid, converting anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. googleapis.com Inhibition of sEH is therefore considered a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases.
The same patent that identified this compound derivatives as FXR agonists also highlighted their potent inhibitory activity against sEH. googleapis.com The representative dual modulator containing the this compound scaffold exhibited an IC50 value of 4.1 ± 0.4 nM for sEH inhibition. googleapis.com
The molecular mechanism of sEH inhibition by these compounds involves their binding to the active site of the enzyme, preventing the hydrolysis of endogenous EETs. The high potency of these inhibitors suggests a strong and specific interaction with the key amino acid residues within the catalytic domain of sEH. This inhibition leads to an increase in the levels of beneficial EETs, thereby exerting anti-inflammatory and protective effects.
S100A9 Protein Interaction and Inhibition Mechanisms
This compound belongs to the sulfonamide class of compounds, which are investigated for a wide range of therapeutic applications. nih.govontosight.ai The S100A9 protein, a member of the S100 family of calcium-binding proteins, is a known damage-associated molecular pattern (DAMP) implicated in various inflammatory diseases and cancers. lu.semdpi.com Extracellular S100A9 exerts its pro-inflammatory effects primarily by engaging with cell surface receptors, most notably the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-Like Receptor 4 (TLR4). mdpi.comnih.govnih.gov
Inhibition of S100A9 activity is a promising therapeutic strategy. lu.senih.gov The primary mechanism of inhibition involves blocking the interaction between S100A9 and its receptors, RAGE and TLR4. nih.govnih.gov For instance, the chemical probe oxyclozanide (B1678079) has been shown to interact with S100A9 and inhibit its engagement with both RAGE and TLR4. nih.gov Similarly, patented N-(2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-3-yl) amide derivatives have been identified as potent, competitive inhibitors of the S100A9-RAGE and S100A9-TLR4 interactions. nih.gov
However, the rational design of S100A9 inhibitors is significantly hampered by a scarcity of atomic-level structural data detailing its interactions with its protein partners. nih.govnih.gov This lack of data makes structure-based drug design challenging. To circumvent this, researchers have employed machine learning classifiers based on 2D-molecular descriptors of known inhibitors to create predictive models for identifying novel S100A9 inhibitors. nih.govnih.gov While direct evidence of this compound inhibiting S100A9 is not prominent in the available literature, its sulfonamide scaffold is a feature present in many biologically active compounds, suggesting its potential for interaction with various biological targets. ontosight.ai
Computational Docking and Molecular Dynamics Simulations of Ligand-Target Complexes
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools in modern drug discovery for predicting and analyzing the interaction between a ligand, such as this compound, and its biological target. nih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This is followed by MD simulations, which provide a time-evolved understanding of the physical movements of atoms and molecules in the complex, confirming its stability and flexibility. nih.govtandfonline.com
The process typically begins with preparing the 3D structures of the protein and the ligand. Docking algorithms then place the ligand into the target's binding site in various conformations, scoring each pose based on factors like binding energy. tandfonline.comijper.org The most favorable poses are then used as the starting point for MD simulations. peerj.com These simulations, often run for nanoseconds or longer, calculate the trajectory of the ligand-protein complex in a simulated physiological environment, providing insights into the stability of the interactions over time. tandfonline.comnih.gov The stability of the complex during the simulation, often assessed by measuring the root-mean-square deviation (RMSD), provides strong evidence supporting the docking results. nih.govnih.gov
Prediction of Binding Pockets and Key Intermolecular Interactions
A critical step in computational analysis is the identification of ligand-binding pockets on the target protein. nih.gov For the S100A9 protein, several potential binding sites have been predicted, with varying druggability and site scores, suggesting multiple opportunities for therapeutic intervention. nih.gov One identified site, for instance, serves as a target for molecules intended to block the formation of the S100A8/A9 heterodimer or its interaction with RAGE and TLR4. nih.gov
Once a ligand is docked into a predicted binding pocket, the analysis focuses on the specific intermolecular interactions that stabilize the complex. These interactions are fundamental to molecular recognition. In studies of various sulfonamide derivatives, key interactions frequently observed include:
Hydrogen Bonds: These form between the sulfonamide group and polar amino acid residues in the binding site, such as Arg3612 and Arg3799. acs.org
Hydrophobic Interactions: The phenyl ring of the ligand often engages in hydrophobic or alkyl-alkyl interactions with nonpolar residues like Lys3608, Phe3542, Ala3616, and Leu3584. tandfonline.comacs.org
Electrostatic Interactions: Favorable electrostatic contacts between the ligand and receptor are also crucial for stable binding. tandfonline.com
The molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) method is often used to calculate the binding free energies, providing a quantitative measure of the ligand's affinity for the target. peerj.com
| Interaction Type | Description | Example Residues (from related studies) |
|---|---|---|
| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. | Arg3612, Arg3799 acs.org |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. Crucial for the binding of phenyl rings. | Lys3608, Phe3542, Ala3616 acs.org |
| Van der Waals Forces | Distance-dependent interactions between atoms or molecules. They are collectively significant for overall binding. | N/A |
| Electrostatic Interactions | Attractive or repulsive forces between molecular entities due to their electric charge distribution. | N/A |
Rational Design Principles Based on Molecular Recognition
The insights gained from docking and MD simulations form the foundation of rational drug design. nih.gov By understanding the key interactions and the structure-activity relationship (SAR), medicinal chemists can modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov
For example, computational studies on sulfonamide derivatives targeting the BRD4 protein revealed that incorporating bulkier substituents on one ring and hydrophobic/electrostatic groups on another enhanced the interactions with the target protein. tandfonline.comnih.gov This knowledge, derived from contour plots and docking simulations, provides a clear roadmap for designing more effective inhibitors. tandfonline.comnih.gov The goal is to design molecules that have a more stable and favorable binding energy within the active site of the target. researchgate.net This iterative process of computational analysis, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. nih.gov
However, as noted for S100A9, the effectiveness of rational, structure-based design is contingent on the availability of high-resolution structural data of the ligand-receptor complex. nih.govnih.gov In the absence of such data, ligand-based approaches, such as machine learning models trained on known inhibitors, become essential. nih.govnih.gov
Chemical Strategies for Targeted Compound Development (e.g., Conjugates with Targeting Moieties)
A key strategy in medicinal chemistry to enhance therapeutic efficacy and reduce side effects is the development of drug conjugates. nih.gov This approach involves linking a pharmacologically active molecule, like a sulfonamide, to another molecule (a targeting moiety) or a second drug to create a hybrid compound with improved or dual functionality. nih.govfrontiersin.org Sulfonamides have been successfully used to create such conjugates for a variety of therapeutic purposes.
Recent research has demonstrated the synthesis of novel drug conjugates by coupling sulfonamides with other therapeutic agents:
NSAID-Sulfonamide Conjugates: Researchers have coupled nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen, ibuprofen, and flurbiprofen (B1673479) with various sulfa drugs. nih.govfrontiersin.org This strategy aims to create dual-action compounds that can, for example, inhibit both urease and cyclooxygenase-2 (COX-2) enzymes, which are implicated in pathological disorders. frontiersin.org
Cephalosporin-Sulfonamide Conjugates: In the field of oncology, new conjugates have been synthesized by linking cephalosporin (B10832234) antibiotics with sulfonamides. researchgate.net These hybrids have been evaluated for their anticancer activities, with some showing potent effects against cancer cell lines. researchgate.net
Conjugates with Biomolecules: For highly selective targeting, active compounds can be conjugated to biomolecules such as peptides or antibodies that recognize specific cells or tissues. acs.org
These strategies highlight the versatility of the sulfonamide scaffold in creating advanced therapeutic agents designed to act on multiple targets or to be delivered specifically to the site of disease. acs.orgnih.gov
Future Directions and Emerging Research Avenues in 3 Chlorophenyl Methanesulfonamide Chemistry
Exploration of Novel Synthetic Routes for Diverse Chemical Libraries
The creation of diverse chemical libraries centered around the (3-chlorophenyl)methanesulfonamide scaffold is critical for uncovering new biological activities and optimizing existing ones. Traditional synthetic methods are being supplemented and, in some cases, replaced by more innovative and efficient strategies.
A significant area of development is the application of late-stage functionalization . This approach allows for the modification of a complex molecule, like this compound, in the final steps of a synthetic sequence. This is particularly advantageous for rapidly generating a wide array of analogs. Techniques such as C-H activation, which directly converts carbon-hydrogen bonds into new bonds, are at the forefront of this effort. This strategy streamlines the synthetic process by reducing the number of steps required and avoiding the need for pre-functionalized starting materials.
Furthermore, the use of photoredox catalysis is emerging as a powerful tool for forging new chemical bonds under mild conditions. This method utilizes visible light to initiate chemical reactions, offering a more sustainable and often more selective alternative to traditional synthetic methods. By employing photoredox catalysis, chemists can introduce novel functional groups onto the this compound core, thereby expanding the accessible chemical space.
The development of multicomponent reactions is another promising avenue. These reactions allow for the combination of three or more starting materials in a single step to form a complex product. This high degree of efficiency is ideal for the rapid construction of diverse libraries of this compound derivatives, facilitating the exploration of a broader range of chemical structures for biological screening.
Advanced Computational Modeling for Predictive Chemical Design
Advanced computational modeling has become an integral part of modern drug discovery and chemical biology, enabling the rational design of novel molecules with desired properties. For the this compound scaffold, these in silico methods are crucial for predicting biological activity and guiding synthetic efforts.
Quantitative Structure-Activity Relationship (QSAR) modeling remains a cornerstone of predictive chemical design. By establishing a mathematical correlation between the chemical structure of this compound analogs and their biological activity, QSAR models can be used to screen virtual libraries of compounds. This allows researchers to prioritize the synthesis of candidates with the highest predicted potency and selectivity, thereby accelerating the discovery process.
Molecular dynamics (MD) simulations offer a more dynamic and detailed view of how this compound and its derivatives interact with their biological targets. These simulations can model the movement of atoms over time, providing insights into the stability of the ligand-protein complex and the key interactions that govern binding. This information is invaluable for understanding the mechanism of action and for designing next-generation compounds with improved affinity and pharmacokinetic properties.
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize predictive chemical design. AI and ML algorithms can be trained on large datasets of chemical structures and biological activities to identify complex patterns that are not readily apparent to human researchers. These models can then be used to generate novel molecular structures with a high probability of being active, pushing the boundaries of chemical exploration.
Development of Chemically Selective Probes for Investigating Molecular Processes
Chemically selective probes are powerful tools for dissecting complex biological pathways and validating new drug targets. The development of probes based on the this compound scaffold is a key area of future research.
A primary focus is the design of activity-based probes (ABPs) . These probes are designed to covalently bind to the active site of a specific enzyme or protein target. By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, ABPs allow for the visualization and quantification of enzyme activity in complex biological samples. The development of this compound-based ABPs would enable the specific labeling and study of their protein targets in a native cellular environment.
Another important direction is the creation of photo-switchable probes . These molecules can be reversibly switched between an active and an inactive state using light of different wavelengths. This provides a high degree of spatial and temporal control over the probe's activity, allowing researchers to study biological processes with unprecedented precision. The incorporation of photo-switchable moieties into the this compound structure would yield powerful tools for investigating dynamic cellular events.
Furthermore, the development of targeted degradation probes , such as proteolysis-targeting chimeras (PROTACs), represents a novel therapeutic modality. These bifunctional molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Designing PROTACs based on the this compound scaffold could provide a new strategy for targeting disease-causing proteins that have been difficult to inhibit with traditional small molecules.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-Chlorophenyl)methanesulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves reacting 3-chlorophenyl-substituted aniline derivatives with methanesulfonyl chloride. In one protocol, 3-(chloromethyl)aniline hydrochloride is treated with triethylamine (base) in tetrahydrofuran (THF), followed by slow addition of methanesulfonyl chloride under room-temperature stirring for 2 hours . Optimization strategies include adjusting stoichiometry (e.g., 1:1.2 molar ratio of aniline to sulfonyl chloride), solvent polarity, and reaction time. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity. Validate purity using HPLC or TLC with UV detection.
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Confirm functional groups via FT-IR (e.g., S=O stretching at ~1150–1350 cm⁻¹) and ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.5 ppm and sulfonamide NH at δ ~5.5 ppm) .
- Crystallography : Single-crystal X-ray diffraction (monoclinic P21/n space group, a = 11.137 Å, b = 4.852 Å) reveals bond lengths (C-Cl: 1.74 Å) and dihedral angles between aromatic and sulfonamide groups, critical for understanding steric effects .
Q. What are the key physicochemical properties (e.g., melting point, solubility) of this compound, and how do they influence experimental design?
- Methodological Answer : The compound is an off-white solid with a melting point of 82–85°C . Solubility in polar aprotic solvents (e.g., DMSO, THF) facilitates reaction homogeneity, while limited solubility in water necessitates phase-transfer catalysts for aqueous-phase reactions. These properties guide solvent selection for recrystallization (e.g., ethanol/water mixtures) and storage conditions (dry, inert atmosphere) to prevent hydrolysis.
Advanced Research Questions
Q. How do computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular electrostatic potential (MEP) surfaces, identifying nucleophilic/electrophilic sites. For example, the chlorine atom’s electron-withdrawing effect lowers the HOMO-LUMO gap (ΔE ≈ 4.5 eV), enhancing reactivity toward nucleophiles . Thermodynamic parameters (ΔG, ΔH) from DFT also explain regioselectivity in substitution reactions.
Q. What intermolecular interactions stabilize the crystal lattice of this compound derivatives, and how do they affect material properties?
- Methodological Answer : Hirshfeld surface analysis (Crystal Explorer 17) reveals dominant interactions: N···H (19.4%), Cl···H (12.7%), and H···H (12.5%) . These interactions contribute to high thermal stability (decomposition >200°C) and crystal density (~1.45 g/cm³), critical for energetic material applications. Polarized light microscopy can correlate crystal packing with mechanical stability.
Q. How can contradictory data in thermal decomposition studies of this compound be resolved through combined experimental and theoretical approaches?
- Methodological Answer : Discrepancies in decomposition pathways (e.g., radical vs. ionic mechanisms) are addressed via:
- Experimental : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under inert vs. oxidative atmospheres.
- Theoretical : Transition-state modeling (Gaussian 09) to compare activation energies for competing pathways. For example, exothermic decomposition (ΔH ≈ -150 kJ/mol) favors radical intermediates (3-chlorophenyl and tetrazolyl radicals) .
Q. What strategies are effective in resolving regioselectivity challenges during functionalization of this compound?
- Methodological Answer :
- Steric Effects : Bulkier substituents on the sulfonamide nitrogen reduce para-substitution due to steric hindrance (e.g., 2-methylphenyl derivatives show 85% meta-selectivity) .
- Electronic Effects : Electron-donating groups (e.g., -OCH₃) on the phenyl ring increase ortho/para-directing behavior, quantified via Hammett σ constants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
